(s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
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Overview
Description
(s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, organic synthesis, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Introduction of the Methoxy Group: A methoxy group is introduced to the phenol ring through methylation using reagents such as methyl iodide and a base like potassium carbonate.
Amino Group Addition: The amino group is introduced via a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methylation, reductive amination, and hydroxylation reactions.
Catalysts and Optimized Conditions: Employing catalysts and optimized reaction conditions to increase yield and purity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenols and ethers.
Scientific Research Applications
(s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
(s)-4-(1-Amino-2-hydroxyethyl)phenol: Similar structure but lacks the methoxy group.
(s)-2-(1-Amino-2-hydroxyethyl)benzonitrile: Contains a nitrile group instead of a methoxy group.
(s)-3-(1-Amino-2-hydroxyethyl)benzonitrile: Another nitrile derivative with a different substitution pattern.
Uniqueness
(s)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m1/s1 |
InChI Key |
KHAJXTPKKSEVSR-SSDOTTSWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CO)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)O |
Origin of Product |
United States |
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